molecular formula C20H26O8S2 B12274504 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

Cat. No.: B12274504
M. Wt: 458.5 g/mol
InChI Key: LTCBZKRIFXLAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is an organic compound with a complex structure that includes two phenylmethoxymethyl groups and two sulfonic acid groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid typically involves multiple steps, starting with the preparation of the phenylmethoxymethyl intermediates. These intermediates are then reacted with butane-1,4-disulfonic acid under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, specific temperatures, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid groups can participate in acid-base reactions, while the phenylmethoxymethyl groups may interact with various biological molecules through hydrophobic and aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-methoxybenzoyl)-1,4-bis(4-methoxyphenyl)butane-1,4-dione: Similar in structure but with different functional groups.

    Butane-1,4-disulfonic acid: Lacks the phenylmethoxymethyl groups, resulting in different chemical properties.

    1,4-Butanedisulfonic acid: Another related compound with different substituents.

Uniqueness

2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is unique due to its combination of phenylmethoxymethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

2,3-bis(phenylmethoxymethyl)butane-1,4-disulfonic acid

InChI

InChI=1S/C20H26O8S2/c21-29(22,23)15-19(13-27-11-17-7-3-1-4-8-17)20(16-30(24,25)26)14-28-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,21,22,23)(H,24,25,26)

InChI Key

LTCBZKRIFXLAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CS(=O)(=O)O)C(COCC2=CC=CC=C2)CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.